8-Chlorohypoxanthine

Description

Contextualization within Halogenated Purine (B94841) Chemistry

Halogenated purines represent a diverse group of compounds where one or more hydrogen atoms on the purine scaffold are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This chemical modification is a common strategy in drug design and chemical biology to modulate a molecule's lipophilicity, electronic properties, metabolic stability, and interaction with biological targets nih.govnih.gov. For instance, halogenation can influence binding affinities to enzymes or receptors and can alter susceptibility to metabolic degradation.

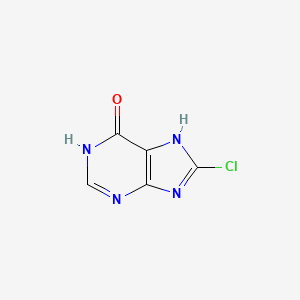

8-Chlorohypoxanthine, identified by CAS Number 22712-29-4 and IUPAC name 8-Chloro-3,7-dihydropurin-6-one, is a specific example within this class lookchem.com. Its structure, a hypoxanthine (B114508) core with a chlorine atom at the C8 position, positions it for potential roles in synthetic pathways or as a probe molecule in biochemical studies. The introduction of chlorine at the 8-position can affect the tautomeric equilibrium and electronic characteristics of the purine ring, differentiating it from its non-halogenated parent compound. The calculated LogP value of -0.07 lookchem.com suggests a moderate degree of water solubility, which is typical for many purine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22712-29-4 | lookchem.com |

| IUPAC Name | 8-Chloro-3,7-dihydropurin-6-one | lookchem.com |

| ACD/LogP | -0.07 | lookchem.com |

Significance in Fundamental Biochemical Investigations

While not as widely studied as some other purine analogs, this compound holds significance primarily as a synthetic intermediate and a research chemical. Its utility lies in its potential to be incorporated into more complex molecular structures for biochemical investigations. For example, it has been utilized in the synthesis of molecules investigated for their biological activities, such as inhibitors of CD38 mdpi.com. In these contexts, this compound serves as a functionalized purine scaffold onto which further chemical modifications can be performed.

Furthermore, halogenated purines can arise as metabolites of therapeutic agents. For instance, 2-chlorohypoxanthine (B80948), a related compound, has been identified as a metabolite of the anticancer drug cladribine (B1669150) nih.gov. Such metabolic pathways highlight the biological relevance of halogenated purine structures and underscore the importance of studying compounds like this compound for understanding drug metabolism and action. Its availability from chemical suppliers indicates its use in laboratory research settings for synthetic and analytical purposes.

One reported synthetic route involves the treatment of hypoxanthine 3-N-oxide with hydrochloric acid, which yields this compound alongside other products oup.com. This reaction illustrates a method for its generation within a laboratory setting.

Table 2: Products from the Reaction of Hypoxanthine 3-N-oxide with Hydrochloric Acid

| Product |

| 6,8-Dihydroxypurine |

| This compound |

| Hypoxanthine |

| 2-Chloro-4-amino-5-imidazolecarboxamide |

Historical Evolution of Research on Halogenated Purine Analogs

The exploration of purine analogs in scientific research has a rich history, dating back to the pioneering work of chemists like Emil Fischer in the late 19th century wikipedia.org. Early research focused on the synthesis and characterization of the purine core and its naturally occurring derivatives. The mid-20th century saw a surge in the development of purine analogs as antimetabolites, with compounds like 6-mercaptopurine (B1684380) and azathioprine (B366305) proving crucial in cancer chemotherapy and immunosuppression researchgate.net.

The introduction of halogen atoms into the purine structure marked a significant advancement in this field. Halogenated nucleosides and purine bases emerged as important classes of compounds with potent antiviral and anticancer activities nih.govnih.gov. Research into halogen exchange reactions, for example, allows for the synthesis of iodo and fluoro derivatives from chloropurine precursors, expanding the chemical diversity and potential applications of these molecules thieme-connect.de. Compounds like 6-chloropurine (B14466) have been recognized as valuable intermediates for further derivatization and biological research nih.gov. The ongoing study of specific halogenated purines, such as this compound, continues this tradition of chemical modification to probe biological systems and discover new molecular entities with potential applications.

Compound List

this compound

Hypoxanthine 3-N-oxide

6,8-Dihydroxypurine

Hypoxanthine

2-Chloro-4-amino-5-imidazolecarboxamide

Purine

Uric acid

2,6,8-Trichloropurine

2,6-Diiodopurine

6-Chloropurine

6-Chloroxanthine

8-Chlorotheophylline

Dimenhydrinate

Diphenhydramine

Promethazine

6-Mercaptopurine

6-Methylmercaptopurine (B131649)

6-Thiouric acid

9-Norbornyl-6-chloropurine (NCP)

6-Methoxy-8-chloropurine

8-Aminopurine

6-Chloro-8-aminopurine

6,8-Diaminopurine

Cladribine

2-Chlorodeoxyinosine

2-Chlorohypoxanthine

8-Chloroadenosine

8-Cl-cAMP

8-Cl-5'-AMP

8-Cl-ADP

8-Cl-ATP

8-Chloroadenine

Rp-8-Cl-cAMPS

Sp-8-Cl-cAMPS

8-Cl-5'-IMP

8-Chloroxanthine

Azathioprine (AZA)

Allopurinol

Acyclovir

Trimethoprim

6-Thioquanine

Thioguanosine

2-fluoro-9-(β-d-arabinofuranosyl)-adenine (Fludarabine, FA)

2-chloro-9-(2'-deoxy-β-d-ribofuranosyl)adenine (Cladribine, 2-CdA)

2'-deoxycoformycin (B8070352) (Pentostatin, DCF)

Forodesine

Sofosbuvir

N1-(5′-O-sulfonamide-β-D-ribofuranosyl)−this compound (8-Cl-N1-IMS)

N1-(2′,3′-O-Isopropylidene−5′-O-sulfonamide-β-D-ribofuranosyl)-N9-tert-butyldimethylsilyloxymethyl−this compound

N1-(2′,3′-O-Isopropylidene-β-D-ribofuranosyl)-N9-tert-butyldimethylsilyl-oxymethyl−8-bromohypoxanthine

N9-tert-Butyldimethylsilyloxymethyl-adenine

N9-tert-Butyldimethylsilyloxymethyl−8-bromoadenine

N9-(4-hydroxybutyl)-N1-IMP

8-NH2-N1-IMP

8-Br-N1-IMP

8-H-N1-IMP

8-N3-N1-IMP

8-bromo-N9-hydroxybutyl-N1-IMP

8-azido-N9-hydroxybutyl-N1-IMP

8-H-N9-hydroxybutyl-N1-IMP

N1-ribosyl inosine (B1671953)

9-(2-deoxy-β-L-erythropentofuranosyl)-6-methoxy-8-chloropurine

9-(2-deoxy-β-L-erythropentofuranosyl)-6-fluoro-8-aminopurine

9-(2-deoxy-β-L-erythropentofuranosyl)-6-chloro-8-aminopurine

9-(2-deoxy-β-L-erythropentofuranosyl)-6,8-diaminopurine

9-(2-deoxy-β-L-erythropentofuranosyl)-6-purine

3'-azido-3'-deoxythymidine (AZT)

2',3'-dideoxyinosine (DDI)

2',3'-dideoxycytidine (DDC)

2',3'-didehydrothymidine (D4T)

9-(2-phosphonylmethoxyethyl)guanine (PMEG)

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP)

9-(2-phosphonylmethoxyethyl)adenine (PMEA)

6-amino-2-chloro-9-(β-d-erythro-pentofuranosyl) purine

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAQSWBFKWMYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411085 | |

| Record name | 8-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22712-29-4 | |

| Record name | NSC22710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 8 Chlorohypoxanthine

De Novo Synthetic Pathways for 8-Substituted Purines

De novo synthesis pathways build the purine (B94841) ring system from simple precursor molecules. This multi-step process culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor to other purine nucleotides. libretexts.orgslideshare.netyoutube.comyoutube.com The introduction of a substituent at the 8-position, such as a chlorine atom, can be conceptually integrated into this pathway.

Ring-Closure Reactions in Purine Core Formation

The biosynthesis of the purine ring is a fundamental metabolic pathway where the atoms of the purine structure are sequentially added to a ribose-5-phosphate scaffold. columbia.edunih.gov The process involves a series of enzymatic reactions that assemble the imidazole and pyrimidine (B1678525) rings.

Key steps in the formation of the purine core include:

Initial Steps: The pathway starts with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.comutah.edu The first committed step involves the displacement of the pyrophosphate group by the amide group of glutamine, forming 5-phosphoribosylamine. utah.edu

Imidazole Ring Formation: Atoms are progressively added from glycine, N¹⁰-formyltetrahydrofolate, and glutamine. An ATP-dependent intramolecular cyclization reaction then closes the imidazole ring, yielding 5-aminoimidazole ribotide (AIR). slideshare.netcolumbia.edu

Pyrimidine Ring Formation: Following the completion of the imidazole portion, the pyrimidine ring is constructed. This involves the addition of carbon from CO2 and nitrogen from aspartate. The final atom for the purine ring, C2, is donated by N¹⁰-formyltetrahydrofolate. libretexts.orgutah.edu A second ring-closure reaction (cyclization) leads to the formation of the parent purine nucleotide, inosine monophosphate (IMP). libretexts.orgyoutube.com

The de novo pathway primarily produces IMP, which can then be converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.orgnih.gov While this pathway establishes the core purine structure, the direct synthesis of an 8-substituted purine like 8-chlorohypoxanthine via a modified de novo pathway is less common than substituent modification methods.

Utilization of Precursor Molecules (e.g., Hypoxanthine (B114508) 3-N-oxide)

Purine N-oxides, such as hypoxanthine 3-N-oxide, serve as versatile precursors in the synthesis of substituted purines. nih.gov These compounds exhibit different reactivity patterns compared to their parent purines, allowing for specific chemical transformations. Hypoxanthine 3-N-oxide is a known synthetic compound that has been identified as a component common to alarm substances in certain fish species. nih.gov While the direct conversion of hypoxanthine 3-N-oxide to this compound is not extensively detailed in readily available literature, the chemistry of N-oxides suggests potential pathways for such transformations, often involving reactions that activate specific positions on the purine ring for subsequent substitution. Similarly, hypoxanthine 7-N-oxide has been synthesized chemically, starting from 6-chloro-5-nitro-4(3H)-pyrimidinone, and its structure confirmed through various chemical and spectroscopic methods. nih.gov

Substituent Modification Methodologies

Modifying a pre-existing purine core is a more direct and widely used approach for the synthesis of this compound. These methods focus on the selective introduction of a chlorine atom at the C8 position of hypoxanthine or a related precursor.

Regioselective Chlorination Techniques for Purine Nucleobases

Direct C-H chlorination of the purine core, particularly at the electron-rich C8 position of the imidazole motif, is a key strategy. mdpi.com Computational studies have investigated the reactivity of different sites on the purine ring towards chlorination by agents like hypochlorous acid (HOCl). rsc.org These studies indicate that while nitrogen atoms are often the most kinetically reactive sites, the C8 position is a thermodynamically feasible site for chlorination, potentially leading to the formation of stable 8-chloro derivatives. rsc.org

Various chlorination systems have been developed for purines and nucleosides. One such system employs an acyl chloride-dimethylformamide (DMF)-m-chloroperbenzoic acid (MCPBA) mixture, which has been shown to chlorinate purine bases under mild conditions. semanticscholar.org Another approach involves the reaction of lithiated purines with halogen donors. Purines can be lithiated at the 8-position and then treated with a chlorine source, such as hexachloroethane, to yield the 8-chloro derivative in high yields. tandfonline.com

Table 1: Selected Methods for Halogenation of Purines

| Precursor | Reagent/Method | Product | Yield | Reference |

| 8-Lithiated Purine | Hexachloroethane | 8-Chloropurine | Excellent | tandfonline.com |

| Purine Bases | Acyl chloride/DMF/MCPBA | Chlorinated Purines | Moderate | semanticscholar.org |

| 2,6-Dichloropurine | Triflic anhydride, TMSCN, DBU | 8-Cyano-2,6-dichloropurine | 72% | mdpi.com |

This table presents examples of halogenation and related substitutions on the purine core, illustrating different synthetic strategies.

Chemical Interconversion Reactions of Halogenated Purines

Once formed, this compound and other halogenated purines can undergo a variety of interconversion reactions. The halogen atom, particularly at the C8 position, can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. This reactivity is fundamental to creating a diverse range of purine derivatives.

The principles of halogen bonding, where the halogen atom acts as a Lewis acid, can influence the reactivity and interactions of these molecules in chemical and biological systems. acs.org The transformation of halogenated compounds, in general, can proceed through various mechanisms, including substitution and elimination, both abiotically and biotically. researchgate.net While specific interconversion reactions starting from this compound are specialized topics, the general reactivity of 8-halopurines involves substitution by nucleophiles such as amines, thiols, and alkoxides to generate novel substituted purines.

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of biocatalysts with the practicality of chemical reactions to construct complex molecules. nih.govnih.gov This approach is particularly valuable for achieving high stereoselectivity and regioselectivity. nih.govmdpi.com

In the context of halogenated compounds, enzymes known as haloperoxidases are capable of catalyzing the formation of carbon-halogen bonds. nih.gov These enzymes require a halide ion, hydrogen peroxide, and a substrate to carry out the halogenation. While many bacterial haloperoxidases are known, they often exhibit broad substrate specificity. nih.gov The development of a chemo-enzymatic process for this compound would likely involve a highly specific halogenating enzyme that can regioselectively chlorinate the hypoxanthine core at the C8 position. Such a process could involve a chemical synthesis of the hypoxanthine precursor followed by a specific enzymatic chlorination step. This integrated approach holds potential for more sustainable and efficient production of halogenated purines. nih.gov

Derivatization Strategies for this compound Analogues

The chemical reactivity of the 8-chloro substituent on the purine ring of this compound allows for a range of derivatization strategies. These strategies primarily involve the formation of a glycosidic bond to a sugar moiety to create nucleosides, followed by phosphorylation to yield nucleotides.

Synthesis of this compound-Containing Nucleosides

The synthesis of this compound nucleosides can be achieved through several methodologies, with the direct glycosylation of the purine base being a prominent approach. This method involves the coupling of a suitably protected this compound with an activated sugar derivative.

One effective strategy for the preparation of 2'-deoxynucleosides involves the direct glycosylation of a protected purine heterocycle with a protected sugar halide. For instance, the sodium salt of a protected this compound can be reacted with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride to yield the corresponding protected 2'-deoxyribonucleoside nih.gov. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired β-anomer. Subsequent deprotection of the sugar and purine moieties affords the final this compound deoxynucleoside.

An alternative approach to obtaining this compound nucleosides involves the chemical modification of pre-existing nucleosides. For example, 8-chloroadenosine can be synthesized and subsequently converted to 8-chloroinosine (B1140448) (the nucleoside of hypoxanthine) through deamination with nitrous acid nih.gov. This method provides a route to this compound ribonucleosides.

| Starting Material | Glycosylating Agent/Method | Resulting Nucleoside | Reference |

| Protected this compound (sodium salt) | 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | 8-Chloro-2'-deoxyinosine | nih.gov |

| 8-Chloroadenosine | Nitrous Acid (deamination) | 8-Chloroinosine | nih.gov |

Preparation of this compound-Derived Nucleotides

The biological activity of nucleosides is often contingent upon their intracellular conversion to the corresponding nucleotides. Therefore, the chemical synthesis of these phosphorylated derivatives is of significant interest. The preparation of this compound-derived nucleotides can be accomplished through various phosphorylation techniques.

Monophosphorylation: A widely used method for the synthesis of nucleoside 5'-monophosphates is the Yoshikawa procedure, which employs a phosphorylating agent such as phosphorus oxychloride in a trialkyl phosphate (B84403) solvent jst.go.jp. This method offers a direct and efficient route to the 5'-monophosphate derivative of this compound nucleosides. The reaction is typically performed at low temperatures to control reactivity and selectivity.

Di- and Triphosphorylation: The synthesis of nucleoside di- and triphosphates often presents greater challenges due to the lability of the polyphosphate chain. Both chemical and enzymatic methods have been developed to address this. Chemical approaches may involve the activation of the nucleoside monophosphate followed by reaction with inorganic pyrophosphate or phosphate. However, for nucleoside analogues with sensitive functional groups, enzymatic methods are often preferred umich.edu. These methods utilize specific kinases that can sequentially phosphorylate the nucleoside monophosphate to the di- and triphosphate forms, often with high efficiency and selectivity. For instance, the synthesis of 8-chloroadenosine 3',5'-cyclic monophosphate has been reported, which can then be deaminated to yield 8-chloroinosine 3',5'-cyclic monophosphate nih.gov.

| Nucleoside Substrate | Phosphorylation Method | Resulting Nucleotide | Reference |

| 8-Chloroinosine | Phosphorus oxychloride in trialkyl phosphate (Yoshikawa procedure) | 8-Chloroinosine 5'-monophosphate | jst.go.jp |

| 8-Chloroadenosine 3',5'-cyclic monophosphate | Nitrous Acid (deamination) | 8-Chloroinosine 3',5'-cyclic monophosphate | nih.gov |

| 8-Chloroinosine 5'-monophosphate | Enzymatic (Kinases) | 8-Chloroinosine 5'-diphosphate / 8-Chloroinosine 5'-triphosphate | umich.edu |

Biochemical Roles and Enzymatic Interactions of 8 Chlorohypoxanthine

Integration and Modulation within Purine (B94841) Metabolic Networks

Purine metabolism encompasses both the de novo synthesis of purines from simple precursors and the salvage pathways that recycle pre-existing purine bases and nucleosides. These interconnected networks are tightly regulated to maintain cellular homeostasis.

Influence on De Novo Purine Biosynthesis Pathways

The de novo purine biosynthesis pathway is a complex, multi-step process that ultimately leads to the formation of inosine (B1671953) monophosphate (IMP), a precursor for adenosine (B11128) and guanosine (B1672433) nucleotides researchgate.netfrontiersin.orgsci-hub.sefrontiersin.org. This pathway involves a series of enzymes that can form a dynamic multi-enzyme complex known as the "purinosome" frontiersin.orgsci-hub.sefrontiersin.org. While direct studies on how 8-Chlorohypoxanthine specifically modulates de novo purine biosynthesis are not extensively detailed in the provided search results, as a purine analog, it could potentially interfere with or regulate enzymes within this pathway, either through direct inhibition or by altering substrate availability indirectly. Research on other purine analogs suggests that they can influence feedback mechanisms within the de novo pathway nih.gov.

Participation in Purine Salvage Pathways

The purine salvage pathway is critical for cells that may have limited de novo synthesis capacity or for efficiently recycling purine bases derived from nucleic acid turnover libretexts.orgwikipedia.orgresearchgate.netmdpi.com. Key enzymes in this pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) wikipedia.orgresearchgate.netmdpi.comnih.gov. These enzymes utilize phosphoribosyl pyrophosphate (PRPP) to convert purine bases into their corresponding monophosphates libretexts.orgwikipedia.org. HGPRT, in particular, is responsible for salvaging hypoxanthine (B114508) and guanine (B1146940) to form inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively wikipedia.orgresearchgate.net. Given its structural similarity to hypoxanthine, this compound is likely to be recognized by HGPRT, potentially acting as a substrate or an inhibitor. Studies on other purine analogs show that they can be processed by HGPRT, leading to the formation of altered nucleotides or inhibition of downstream processes caister.com.

Interaction with Enzymes of Purine Catabolism

Purine catabolism is the process by which purines are broken down, ultimately leading to the formation of uric acid. A central enzyme in this pathway is xanthine (B1682287) oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid mdpi.comherbmedpharmacol.combiorxiv.orgwikipedia.org. Xanthine oxidase is also involved in the generation of reactive oxygen species (ROS) mdpi.com. While direct studies on this compound's interaction with xanthine oxidase are not found, research on 8-bromoxanthine (B49285) indicates that halogenated purines can interact with the molybdenum center of xanthine oxidase, acting as inhibitors nih.gov. The inhibition can be competitive or non-competitive, depending on the specific analog and enzyme form herbmedpharmacol.combiorxiv.orgwikipedia.orgnih.gov. Such interactions suggest that this compound might also exhibit inhibitory effects on xanthine oxidase, potentially influencing uric acid production.

Enzymatic Transformations and Substrate Specificity

The enzymatic transformations that a compound undergoes are dictated by its structure and the substrate specificity of the enzymes involved.

Recognition and Processing by Purine Phosphoribosyltransferases

Purine phosphoribosyltransferases (PRPRTs), particularly HGPRT, are crucial for the salvage of purine bases wikipedia.orgresearchgate.netnih.gov. These enzymes catalyze the reaction: Base + PRPP → Nucleotide Monophosphate + PPi

The substrate specificity of HGPRT is generally high for hypoxanthine and guanine, but variations can occur with analogs caister.com. Studies on other purine analogs suggest that they can be processed by HGPRT, though sometimes with altered kinetics or leading to non-functional products caister.com. If this compound is recognized by HGPRT, it would be phosphoribosylated to form 8-chloroinosine (B1140448) monophosphate. Kinetic data for such a reaction with this compound specifically are not provided in the search results. However, research on other purine analogs like 8-bromoxanthine indicates interactions with the active site of related enzymes nih.gov.

Susceptibility to Nucleotidases and Deaminases

Nucleotidases are enzymes that hydrolyze nucleotides, typically removing phosphate (B84403) groups. Deaminases, on the other hand, catalyze the removal of amino groups. Purine metabolism involves various nucleotidases and deaminases that act on purine bases and nucleotides. For instance, adenosine deaminase acts on adenosine and deoxyadenosine, while hypoxanthine-guanine deaminase can act on guanine. The presence of a chlorine atom at the 8-position of hypoxanthine could alter its susceptibility to these enzymes compared to the parent compound. For example, 2-chloroadenine, a related chlorinated purine derivative, is noted to be less susceptible to adenosine deaminase degradation compared to adenine itself nih.govresearchgate.net. This suggests that the chlorine substituent might confer some resistance to deamination or other hydrolytic processes, although specific data for this compound are not available.

Compound List

this compound

Hypoxanthine

Guanine

Adenine

Xanthine

Uric Acid

Inosine Monophosphate (IMP)

Guanosine Monophosphate (GMP)

Adenosine Monophosphate (AMP)

Phosphoribosyl pyrophosphate (PRPP)

8-Bromoxanthine

2-Chloroadenine

Adenosine

Xanthosine

Cytidine

Deoxycytidine

Uridine

Deoxyuridine

Adenosine 5′-triphosphate (ATP)

Uridine 5′-triphosphate (UTP)

Adenosine 5′-diphosphate (ADP)

Adenosine 5′-monophosphate (AMP)

Guanosine triphosphate (GTP)

Inosine 5′-monophosphate (IMP)

Adenylosuccinate (S-AMP)

Succinylaminoimidazole carboxamide ribotide (SAICAR)

Aminoimidazole carboxamide ribotide (AICAR)

6-Thioxanthine

2-Thioxanthine

6-Thioguanine

Allopurinol

Oxypurinol

Febuxostat

Topiroxostat

Kaempferol

Myricetin

Quercetin

Caffeic acid

Sinapic acid

3,4,5-trihydroxycinnamic acid (THCA)

2-chlorodeoxyadenosine (Cladribine, CdA)

2-chlorodeoxyinosine

9-[2-(phosphonomethoxy)ethyl]xanthine (PMEX)

9-[3-hydroxy-2-(phosphonomethoxy)propyl]xanthine (HPMPX)

Guanosine (Guo)

Inosine (Ino)

6-methylmercaptopurine (B131649) ribonucleoside

Molecular and Cellular Mechanisms of Action of 8 Chlorohypoxanthine Analogs

Interactions with Subcellular Components at the Molecular Level

The molecular mechanisms by which 8-Chlorohypoxanthine and its analogs exert their effects involve intricate interactions with various subcellular components, modulating key cellular pathways and structures.

Research indicates that analogs of this compound can influence intracellular signaling pathways. For instance, 8-ChlorocAMP, an analog, has been shown to selectively eliminate protein kinase A type I, leading to growth inhibition in transformed fibroblasts nih.gov. This modulation of protein kinase activity is a critical aspect of intracellular signaling. While direct studies on this compound's specific modulation of signaling pathways are less prevalent in the provided results, its structural similarity to other purine (B94841) analogs suggests potential interactions with signaling cascades involving cyclic nucleotides or purinergic receptors. For example, 8-Chlorotheophylline, a related compound, is known to block adenosine (B11128) receptors, impacting neuronal firing and leading to excitation nih.govnih.govdrugbank.com. This highlights how modifications at the 8-position of hypoxanthine-like structures can significantly alter their interaction with cellular signaling machinery.

Nucleic acid modifications are a significant area of research for purine analogs. 8-Chloroadenosine, a derivative related to this compound, has been studied for its incorporation into cellular RNA nih.gov. Studies have shown that 8-Chloroadenosine treatment leads to a decrease in global RNA levels and its incorporation into cellular RNA in malignant cells nih.gov. When incorporated into RNA oligonucleotides, 8-Chloroadenosine residues were found to destabilize RNA duplexes, comparable to a U:U mismatch, potentially due to conformational preferences of 8-halogenated nucleosides affecting Watson-Crick base pairing nih.gov. This suggests that this compound, or its nucleoside forms, could potentially be incorporated into nucleic acids, altering their structure and function. The synthesis of DNA and RNA involves nucleotides linked by phosphodiester bonds, forming a backbone of alternating phosphate (B84403) and sugar units with bases branching off bccampus.calibretexts.org. Modifications to these bases can alter the stability and pairing properties of the resulting nucleic acid strands.

The impact of chemical compounds on protein conformation is a crucial aspect of molecular biology. While direct studies on this compound's effects on protein conformation are not explicitly detailed in the provided search results, general principles of protein regulation highlight how environmental factors and modifications can influence protein structure and function elifesciences.org. For instance, cellular crowding or specific mutations can alter protein flexibility and lead to functional changes elifesciences.org. Related compounds like 8-Chlorotheophylline exert their effects by blocking adenosine receptors, a mechanism that inherently involves interaction with specific protein conformations nih.govnih.govdrugbank.com. The study of protein-ligand interactions often involves understanding how binding induces conformational changes, which are critical for signal transduction and enzyme activity oatext.comnih.govcore.ac.uk. Analogs of cyclic AMP, such as 8-ChlorocAMP, have been shown to selectively eliminate protein kinase A type I, implying an interaction that affects the protein's functional state nih.gov.

Cellular Responses and Investigational Phenotypic Manifestations (Excluding Clinical Studies)

The cellular responses elicited by this compound and its analogs, as observed in research models, encompass alterations in growth kinetics and the induction of stress responses.

Several studies have investigated the effects of this compound analogs on cellular growth and proliferation. 8-ChlorocAMP, for example, has demonstrated potent growth inhibition of transformed mouse fibroblasts (MP3/3T3) at concentrations of 2-5 µM, inhibiting parental Balb3T3 cell growth to a lesser extent nih.gov. This analog also induced cell cycle arrest in the G0/G1 phase in MP3/3T3 cells nih.gov. The general principles of cell growth kinetics describe phases such as lag, exponential, stationary, and death, influenced by nutrient availability and cellular adaptation bmsce.ac.inresearchgate.net. The ability of analogs like 8-ChlorocAMP to halt cell cycle progression directly impacts cellular growth kinetics and proliferation rates in experimental settings.

Cellular stress responses are complex adaptive programs that cells employ to survive adverse conditions mdpi.comfunctionalmedicine.com.aunih.govsdbonline.org. While direct evidence of this compound inducing specific stress responses is not detailed in the provided results, the general understanding of cellular stress pathways is relevant. Cellular stress can be triggered by various factors, including DNA-damaging agents, chemicals, UV light, or nutrient deprivation, leading to responses like the unfolded protein response (UPR) or oxidative stress mdpi.comfunctionalmedicine.com.au. Molecules released by cells in response to stress, such as tRNA-derived small RNAs (tDRs), can serve as markers for different diseases and cellular stress states massgeneral.org. The study of stress responses is crucial for understanding cell fate decisions, where cells either revert stress-induced alterations to restore homeostasis or activate regulated cell death pathways mdpi.com.

Advanced Analytical and Spectroscopic Characterization of 8 Chlorohypoxanthine

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including 8-Chlorohypoxanthine. This technique provides detailed information about the connectivity of atoms and the electronic environment within the molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: Proton NMR spectroscopy is used to identify the different types of hydrogen atoms present in a molecule and their surrounding chemical environments. For this compound, one would expect signals corresponding to the protons attached to the purine (B94841) ring system and any exchangeable protons (e.g., NH groups). The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic shielding or deshielding experienced by the protons. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, following the (n+1) rule. Integration of the peak areas provides the relative number of protons contributing to each signal.

A hypothetical ¹H NMR spectrum for this compound would typically show signals for the protons at positions 2 and 6 of the purine ring, as well as any exchangeable NH protons. The presence of the chlorine atom at position 8 would influence the chemical shifts of these nearby protons and carbons compared to unsubstituted hypoxanthine (B114508).

Hypothetical ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| NH | ~11.5 - 12.5 | s | 1H | Exchangeable proton |

| H2 | ~8.0 - 8.5 | s | 1H | Proton at C2 |

| H6 | ~7.8 - 8.3 | s | 1H | Proton at C6 |

Note: The data presented in this table is hypothetical and illustrative, based on the expected spectral characteristics of a molecule like this compound. Specific experimental data would be required for definitive assignments.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shift of these carbon signals is highly sensitive to the electronic environment, allowing for differentiation between carbons in aromatic rings, carbons bearing electronegative substituents (like chlorine), and other carbon types. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Electrochemical Methods for Quantitative Determination and Behavior Analysis

Electrochemical methods, particularly voltammetry, are powerful techniques for studying the redox properties of molecules and for their quantitative determination. These methods involve applying a potential to an electrode in contact with a sample solution and measuring the resulting current.

Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used technique to investigate the electrochemical behavior of compounds. In CV, the potential applied to a working electrode is swept linearly in both forward and reverse directions, creating a cyclic voltammogram. This process reveals information about the oxidation and reduction potentials of the analyte, the reversibility of the redox processes, and the kinetics of electron transfer.

For this compound, cyclic voltammetry could be employed to identify potential oxidation or reduction sites within the molecule. Purine derivatives are known to exhibit redox activity, and the presence of the chlorine atom might influence these processes. Studies on other chlorinated purines, such as the electrochemical reduction of dichlorocaffeine mentioned in one source archive.org, suggest that such compounds can undergo redox reactions. The peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (Ip) obtained from CV experiments can be used to characterize the electrochemical behavior.

Quantitative Determination: Electrochemical methods can also be used for the quantitative analysis of this compound. By establishing a relationship between the measured peak current and the concentration of the analyte (a calibration curve), it is possible to determine unknown concentrations. This typically involves performing CV or other voltammetric techniques (like square wave voltammetry) at varying concentrations of the compound and plotting the peak current against concentration. The sensitivity and detection limits of such methods depend on the specific electrochemical setup and the analyte's properties.

Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value (Hypothetical) | Unit | Description |

| Electrode | Glassy Carbon (GCE) | - | Working electrode |

| Solvent | Aqueous Buffer (PBS) | - | Supporting medium |

| Supporting Electrolyte | 0.1 M KCl | - | Ion for conductivity |

| Scan Rate | 100 | mV/s | Rate of potential sweep |

| Epa (Oxidation) | +0.8 to +1.2 | V | Potential of anodic peak (oxidation) |

| Epc (Reduction) | -0.7 to -1.1 | V | Potential of cathodic peak (reduction) |

| Ip (Oxidation) | 5 - 20 | µA | Peak current for oxidation |

| Ip (Reduction) | -5 to -20 | µA | Peak current for reduction |

| ΔEp | 1.5 - 2.3 | V | Peak separation (Epa - Epc) |

Note: The data presented in this table is hypothetical and illustrative, representing typical electrochemical parameters for redox-active organic molecules. Specific experimental conditions and results would be required for definitive characterization of this compound.

Theoretical and Computational Investigations of 8 Chlorohypoxanthine

Molecular Modeling and Ligand-Target Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand, such as 8-Chlorohypoxanthine, within the active site of a target protein.

Research Findings:

Specific docking studies focused exclusively on this compound are not widely reported. However, research on other 8-substituted xanthine (B1682287) derivatives provides significant insights into their potential biological targets and binding mechanisms. The C8 position of the xanthine core is frequently modified to achieve high potency and selectivity for targets like adenosine (B11128) receptors and acetylcholinesterase. nih.gov For instance, molecular modeling of 8-styrylxanthines has shown that substituents at the C8 position are critical for discriminating between adenosine A1 and A2 receptor antagonists. nih.gov

A hypothetical docking study of this compound against a target such as the adenosine A2A receptor would likely reveal key interactions. The chlorine atom at the C8 position, being electronegative and possessing some lipophilic character, would be expected to form specific interactions, such as halogen bonds or hydrophobic contacts, with amino acid residues in the binding pocket. Hydrogen bonds are anticipated between the purine (B94841) core's nitrogen and oxygen atoms and polar residues like asparagine or serine. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex.

| Parameter | Description | Potential Finding for this compound |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) with which the ligand is predicted to interact. | Adenosine Receptors (e.g., A1, A2A), Xanthine Oxidase, Acetylcholinesterase. nih.govnih.gov |

| Binding Affinity (kcal/mol) | A score representing the predicted free energy of binding. More negative values indicate stronger binding. | Predicted values would likely be in the range of -7.0 to -10.0 kcal/mol, competitive with other known inhibitors. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds or contacts with the ligand. | Potential for hydrogen bonds with polar residues and halogen/hydrophobic interactions involving the C8-chloro group. |

| Interaction Types | The nature of the chemical interactions stabilizing the complex. | Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonds, π-π Stacking. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding a molecule's chemical behavior.

Research Findings:

DFT studies on methylxanthines like caffeine (B1668208) and theophylline (B1681296) have established a framework for analyzing their electronic properties. pmf.unsa.ba For this compound, such calculations would elucidate the influence of the chlorine substituent on the purine ring's electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity. pmf.unsa.ba In studies of related xanthine derivatives, the LUMO energy was found to be a key term in simulating affinity for the adenosine A1 receptor, highlighting the importance of electron-accepting capabilities. nih.gov The chlorine atom, being electron-withdrawing, would be expected to lower the energy of the LUMO and influence the molecule's electrostatic potential, marking specific regions as susceptible to nucleophilic or electrophilic attack.

| Quantum Chemical Parameter | Description | Predicted Significance for this compound |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The purine ring system would be the primary location of the HOMO. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The electron-withdrawing chlorine atom would likely lower the LUMO energy, enhancing electron acceptor properties. nih.gov |

| HOMO-LUMO Gap (ΔE in eV) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov | A moderate gap is expected, indicating a balance of stability and reactivity suitable for biological interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. pmf.unsa.ba | A higher hardness value would imply greater stability. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | The presence of polar N-H, C=O, and C-Cl bonds would result in a significant dipole moment, influencing solubility and binding. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. nih.gov | Negative potential (red/yellow) would be concentrated around the oxygen and nitrogen atoms; positive potential (blue) near the N-H protons. |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule and its complexes over time, offering insights into conformational flexibility and the stability of interactions that are not apparent from static docking models. dntb.gov.ua

Research Findings:

While no specific MD simulations for this compound are documented, studies on closely related systems, such as 8-oxo-hypoxanthine and various inhibitors of xanthine oxidase, demonstrate the power of this technique. acs.orgnih.govrsc.org A theoretical study on 8-oxo-hypoxanthine revealed its photostability is due to ultrafast nonradiative relaxation, a phenomenon elucidated through nonadiabatic molecular dynamics. rsc.org

For this compound, an MD simulation would typically be run for hundreds of nanoseconds to observe its behavior in a solvated environment (e.g., water) and when bound to a target protein. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation or the protein-ligand complex over time. A stable RMSD plot suggests the system has reached equilibrium. nih.gov The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the molecule or protein are more flexible. nih.gov Furthermore, MD simulations can track the persistence of hydrogen bonds and other key interactions identified in docking, confirming the stability of the predicted binding mode. nih.gov

| MD Simulation Analysis | Description | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. Used to assess the structural stability of the ligand and its complex. nih.gov | A low and stable RMSD value for the ligand-protein complex would indicate a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It indicates the flexibility of different parts of the system. nih.gov | Would reveal the flexibility of the purine core and the chlorine substituent within the binding pocket. |

| Radius of Gyration (Rg) | A measure of the compactness of a protein or complex over time. nih.gov | A stable Rg value suggests that the binding of this compound does not cause significant unfolding or destabilization of the target protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein or solvent over the simulation time. | Would confirm the stability and occupancy of key hydrogen bonds predicted by docking, validating the binding mode. |

| Binding Free Energy (MM/PBSA) | A post-processing calculation (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the free energy of binding from the simulation trajectory, providing a more refined affinity estimate than docking scores. nih.gov | This would provide a more accurate prediction of the binding affinity of this compound to its target. |

Future Directions and Emerging Research Avenues in 8 Chlorohypoxanthine Studies

Development of Novel 8-Chlorohypoxanthine-Based Compounds

This compound serves as a versatile starting material for the synthesis of more complex 8-substituted hypoxanthine (B114508) derivatives. The chlorine atom at the 8-position is a reactive site, enabling nucleophilic substitution and allowing for the introduction of a wide range of functional groups. This reactivity has been exploited to create novel compounds with significant therapeutic potential.

Early research dating back to 1957 demonstrated the synthesis of various 8-substituted hypoxanthines by condensing 4,5-diamino-6-hydroxypyrimidine (B30909) with corresponding acids, yielding derivatives with hydrophilic groups such as -SH, -COOH, and -CH₂OH, intended for evaluation as purine (B94841) antagonists. nih.govnii.ac.jp More recent and sophisticated applications have leveraged this compound to build complex nucleoside analogs.

One notable area of development is in antiviral therapeutics. Patents have described the synthesis of 9-(2-deoxy-β-L-erythropentofuranosyl)-8-chlorohypoxanthine as an intermediate in the creation of 2'-deoxy-L-nucleosides that exhibit potent activity against the Hepatitis B virus (HBV). google.comgoogle.com These compounds function by disrupting viral replication once they are phosphorylated within the cell. google.com

Another significant direction is the development of enzyme inhibitors. In the pursuit of small molecule inhibitors for the ectoenzyme CD38, a key regulator of calcium signaling, researchers have synthesized N1-inosine 5′-monophosphate (N1-IMP) analogs. The synthesis of these inhibitors involved an this compound derivative as a key intermediate, which was subsequently converted to the target 8-amino compounds. nih.gov These efforts highlight the importance of the this compound scaffold in generating targeted therapeutic agents.

Table 1: Examples of Novel Compounds Derived from this compound Intermediates

| Compound Name/Class | Therapeutic Target/Application | Reference |

|---|---|---|

| 9-(2-deoxy-β-L-erythropentofuranosyl)-8-chlorohypoxanthine based Nucleosides | Antiviral (Hepatitis B Virus) | google.comgoogle.com |

| 8-Amino-N1-inosine 5′-monophosphate Analogues | CD38 Enzyme Inhibition | nih.gov |

Exploration of Undiscovered Biochemical Pathways and Molecular Targets

The structural similarity of this compound derivatives to endogenous purines like hypoxanthine, guanine (B1146940), and adenine (B156593) allows them to interact with a wide range of biological systems. nih.gov Research is increasingly focused on uncovering the specific biochemical pathways and molecular targets modulated by these synthetic analogs.

The parent molecule, hypoxanthine, is a central node in purine metabolism, maintained through a balance of the de novo synthesis and salvage pathways. nih.gov The salvage pathway, which recycles degraded purine bases, utilizes the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) to convert hypoxanthine back into inosine (B1671953) 5′-monophosphate (IMP). nih.gov Synthetic analogs derived from this compound can interfere with these fundamental processes, a strategy long employed in cancer chemotherapy with related compounds like 6-mercaptopurine (B1684380). nih.gov

Recent metabolomics studies have illuminated a significant role for hypoxanthine in cancer progression, identifying it as a metastasis-associated metabolite in breast cancer. nih.gov Elevated levels of hypoxanthine were found to induce an aggressive cellular phenotype by promoting the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, through the upregulation of the transcription factor Snail. nih.gov This discovery opens a new avenue for investigating whether derivatives of this compound could be designed to modulate this pathway.

Specific molecular targets for compounds derived from this compound have been identified. As mentioned, nucleoside analogs developed from this precursor target viral enzymes like reverse transcriptase, inhibiting viral DNA synthesis. google.comgoogle.com Furthermore, a series of 8-substituted N1-inosine 5′-monophosphate derivatives, synthesized via an this compound intermediate, have been confirmed as inhibitors of the enzyme CD38. nih.gov

An intriguing, albeit less explored, area involves neurological pathways. Hypoxanthine 3-N-oxide, a related purine that can be converted to this compound via treatment with hydrochloric acid, has been identified as a component of alarm substances in zebrafish, suggesting a potential role for such purine structures in neuromodulation. oup.comresearchgate.net

Table 2: Known and Potential Molecular Targets and Pathways for this compound and its Derivatives

| Target/Pathway | Biological Context | Derivative/Compound Class | Reference |

|---|---|---|---|

| Purine Metabolism Enzymes (e.g., HPRT, IMPDH) | Cancer, Metabolic Disorders | General Purine Analogs | nih.govnih.gov |

| CD38 | Calcium Signaling, Immunology | 8-Amino-N1-IMP Analogues | nih.gov |

| Viral Reverse Transcriptase/Polymerase | Viral Infections (e.g., HBV) | 2'-deoxy-L-nucleosides | google.comgoogle.com |

| Epithelial-to-Mesenchymal Transition (EMT) Pathway | Cancer Metastasis | Hypoxanthine (parent compound) | nih.gov |

Integration with Systems Biology and Omics-Level Analyses

While direct, large-scale omics and systems biology studies specifically focused on this compound are not yet prevalent, the application of these technologies to the broader field of purine metabolism provides a clear blueprint for future research. These approaches move beyond single-target interactions to provide a holistic view of how a compound affects the entire cellular network. medrxiv.org

Metabolomics, a key omics technology, has already proven its value in this area. A proton NMR-based metabolomics analysis was instrumental in identifying hypoxanthine as a novel metastasis-associated metabolite secreted by highly metastatic breast cancer cells. nih.gov This type of untargeted analysis can uncover unexpected biological roles and identify new biomarkers, a strategy that could be powerfully applied to map the cellular impact of this compound derivatives.

Similarly, multi-omics approaches that integrate data from genomics, transcriptomics, proteomics, and metabolomics are being used to unravel complex metabolic networks. For instance, a multi-omics study in C. elegans identified xanthine (B1682287) as a pro-survival metabolite for nematodes with mitochondrial dysfunction, revealing a previously unknown metabolic adaptation. nih.gov Applying such an integrated approach to cells treated with this compound analogs could reveal how these compounds rewire cellular metabolism and signaling, potentially identifying novel mechanisms of action or off-target effects.

Systems biology frameworks are also being developed to better diagnose and understand inherited metabolic disorders related to purine and pyrimidine (B1678525) metabolism. medrxiv.org These models integrate patient data with known biochemical pathways to visualize disruptions at a network level. Such a workflow could be adapted to preclinical drug development to model the systemic impact of a new this compound-based drug, predicting its effects on interconnected metabolic pathways and helping to stratify patients who might benefit most. medrxiv.org

Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future development of novel this compound-based compounds is intrinsically linked to advancements in synthetic organic chemistry. rsc.org Traditional methods for creating 8-substituted purines often involve harsh conditions or multi-step processes. frontiersin.org Modern methodologies are focused on improving reaction efficiency, reducing synthesis time, enhancing selectivity, and employing more environmentally friendly techniques. rsc.orgrsc.org

One significant advancement is the use of microwave-assisted synthesis. Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products by providing rapid and uniform heating. nih.gov This technique has been successfully applied to the critical ring-closure step in the synthesis of 8-substituted xanthine derivatives, reducing reaction times from hours or days to mere minutes. nih.govresearchgate.net This approach is highly applicable to the synthesis of hypoxanthine analogs.

Another key development is the use of novel coupling reagents that offer greater efficiency and safety. For example, the development of reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has enabled a fast and versatile synthesis of the precursors for 8-substituted xanthines. frontiersin.org This method allows for the rapid precipitation of pure products under mild conditions, avoiding the need for hazardous reagents. frontiersin.org

Furthermore, the broader field of purine synthesis has seen significant progress in developing highly selective reactions. Modern synthetic strategies, including various coupling reactions, allow for the precise installation of diverse chemical groups onto the purine scaffold. rsc.orgrsc.org These selective methods are crucial for creating libraries of 8-substituted hypoxanthine derivatives, enabling thorough structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. nih.gov

Q & A

Q. How can researchers systematically validate this compound’s off-target effects in high-throughput screens?

- Methodological Answer : Implement counter-screens against unrelated targets (e.g., kinase panels) and use cheminformatic tools (e.g., PubChem BioAssay) to flag structural alerts. Cross-reference with databases like ChEMBL for known promiscuity patterns. Report selectivity indices (IC₅₀ ratio of primary vs. off-target activity) .

Cross-Disciplinary Integration

Q. What interdisciplinary approaches enhance understanding of this compound’s role in nucleotide metabolism?

- Methodological Answer : Combine isotopic tracing (¹³C-glucose) with metabolomics (GC-MS) to map metabolic flux. Integrate CRISPR-Cas9 knockout models (e.g., ADA-deficient cells) to isolate pathway-specific effects. Collaborate with structural biologists to resolve enzyme-ligand co-crystal structures .

Q. How can machine learning improve predictive toxicology for this compound analogs?

- Methodological Answer : Train neural networks on toxicity datasets (e.g., Tox21) using molecular descriptors (e.g., ECFP fingerprints). Validate predictions with in vitro hepatotoxicity assays (e.g., CYP450 inhibition). Publish model architectures and training data to facilitate community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.